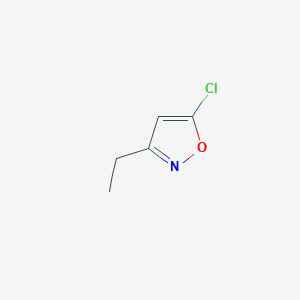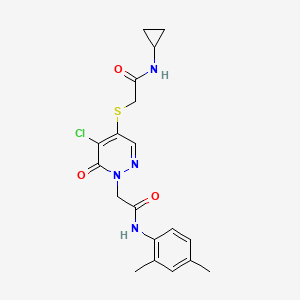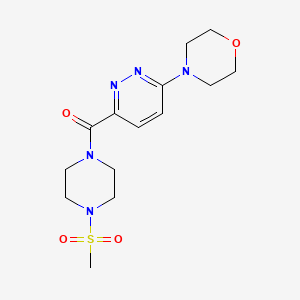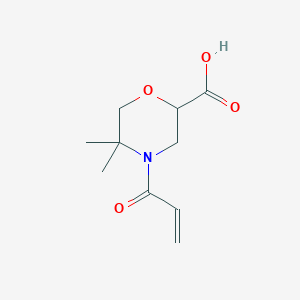
5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis : A study by Sladojevich, Trabocchi, and Guarna (2007) describes the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester. This process involves reductive amination, intramolecular acetalization, and hydrogenation, highlighting the potential of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich et al., 2007).
Proton-Transfer Compounds with Morpholine : Smith et al. (2005) explored the crystal structures of proton-transfer compounds involving morpholine and 5-nitrosalicylic acid. This study demonstrates the significance of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in understanding the solid-state packing structures of such compounds (Smith et al., 2005).
Methyl 7,7-Dimethyl-5-oxo-5,6,7,8-Tetrahydroquinoline-4-Carboxylates : Rudenko and colleagues (2012, 2013) conducted studies on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, a reaction involving 3-amino-5,5-dimethylcyclohex-2-enone. These works provide insight into the structural applications of related compounds (Rudenko et al., 2012); (Rudenko et al., 2013).
Molecular and Crystal Structure Analysis : Mironova and team (2012) examined the molecular and crystal structure of a closely related compound, providing valuable information on the structural characteristics and potential applications in crystallography and materials science (Mironova et al., 2012).
Photolabile Protecting Groups and Photocleavage
Photolabile Protecting Group for Carboxylic Acids : Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids, which could have implications for the use of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in similar applications (Fedoryak & Dore, 2002).
Photocleavage Efficiency : Papageorgiou and Corrie (2000) explored the photocleavage of 1-acyl-7-nitroindolines, highlighting the role of certain substituents in improving photolysis efficiency, which could be relevant for studies involving 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Papageorgiou & Corrie, 2000).
Biological and Pharmacological Research
GABAB Receptor Antagonism : Frydenvang, Enna, and Krogsgaard-Larsen (1997) investigated an enantiomer of 5,5-dimethylmorpholinyl-2-acetic acid as a GABAB receptor antagonist, providing a potential link to neuropharmacological research involving similar compounds (Frydenvang et al., 1997).
Intermolecular Hydrogen Bonding in Carboxylic Acids : Wash, Maverick, Chiefari, and Lightner (1997) studied intermolecular hydrogen bonding in carboxylic acids, an aspect crucial for understanding the chemical behavior of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Wash et al., 1997).
Catalysis and Reaction Mechanisms
Decarboxylative Coupling in Organic Synthesis : Neely and Rovis (2014) described the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, a process that could be relevant for the utilization of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in organic synthesis (Neely & Rovis, 2014).
Reversible Blocking of Amino Groups : Dixon and Perham (1968) explored the reversible blocking of amino groups with citraconic anhydride, an aspect that could be explored with related compounds like 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Dixon & Perham, 1968).
Eigenschaften
IUPAC Name |
5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-8(12)11-5-7(9(13)14)15-6-10(11,2)3/h4,7H,1,5-6H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDQOQPCJVWLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1C(=O)C=C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

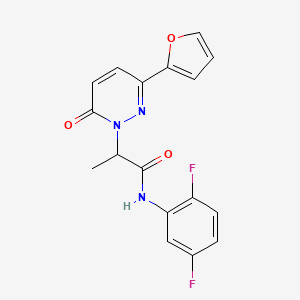
![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)
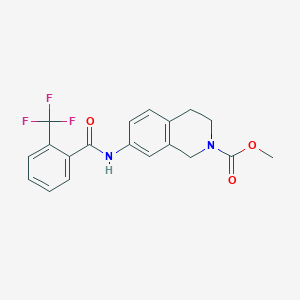

![3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2568895.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2568896.png)

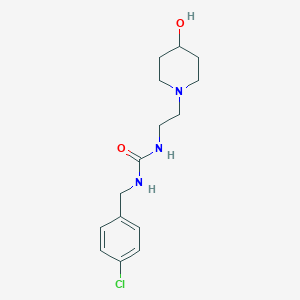
![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)
![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)
